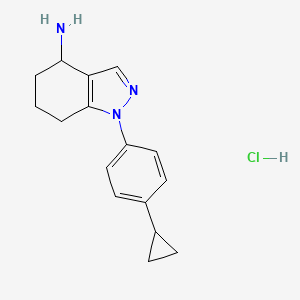

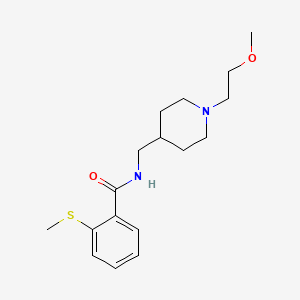

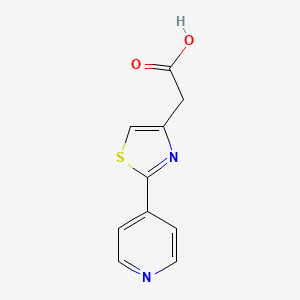

Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure would depend on the specific synthesis process and any subsequent reactions .Chemical Reactions Analysis

The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its melting point, solubility, and reactivity would be influenced by the presence and position of functional groups .Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis of Novel Compounds : A study outlined a novel synthesis approach for a class of compounds that include 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one, starting from methyl 2-(2-methoxy-2-oxoethyl)furan. This process involves regiospecific conversion of ester functionalities to acid, followed by intramolecular cyclization to form a fused pyridazinone skeleton, highlighting a complex synthetic route for related compounds (Koza et al., 2013).

Heterocyclic Core Synthesis : Another research focused on synthesizing small molecules with a heterocyclic core, useful as histamine H3 receptor antagonists. This study emphasized the versatility of the central hetero-aromatic linkers, including furan, in developing selective antagonists (Swanson et al., 2009).

Aza-Piancatelli Rearrangement : A method involving furan-2-yl(phenyl)methanol derivatives underwent aza-Piancatelli rearrangement to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, showcasing a synthetic approach for generating structurally complex molecules (Reddy et al., 2012).

Application in Material Science

- Corrosion Inhibition : Research into [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone showed its effectiveness as a corrosion inhibitor on mild steel in an acidic medium. The compound demonstrated better inhibition efficiency, suggesting its potential application in protecting industrial materials (Singaravelu & Bhadusha, 2022).

Antitumor and Antiviral Activities

Antitumor Activity : The synthesis and evaluation of N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone for antitumor activity against carcinoma cell lines revealed some compounds exhibiting high activities, with one being more potent than the standard drug used in the study (Abou-Elmagd et al., 2016).

Antiviral Activity : Alkaloids isolated from the mangrove-derived actinomycete Jishengella endophytica, including compounds with furan-2-yl groups, showed activity against the influenza A virus subtype H1N1, indicating potential for development into anti-H1N1 drugs (Wang et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.

Mode of Action

The molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may affect the same or similar biochemical pathways.

Pharmacokinetics

Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells , suggesting that this compound may have similar pharmacokinetic properties.

Result of Action

Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may have similar effects.

Action Environment

Similar compounds have been evaluated in various conditions , suggesting that this compound may be influenced by similar environmental factors.

properties

IUPAC Name |

furan-2-yl-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c22-17(15-4-2-12-24-15)21-9-7-20(8-10-21)16-6-5-13(18-19-16)14-3-1-11-23-14/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMJTBCWLIKKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2983881.png)

![N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide](/img/structure/B2983886.png)

![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine](/img/structure/B2983890.png)

![Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983893.png)

![N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2983901.png)